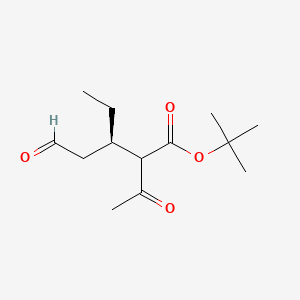![molecular formula C17H36O5 B12616182 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL CAS No. 921201-74-3](/img/structure/B12616182.png)
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is a chemical compound with the molecular formula C18H38O10. . This compound is part of the polyethylene glycol family, which is known for its wide range of applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL typically involves the stepwise addition of ethylene oxide to a starting alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{ROH} + n \text{(CH}_2\text{CH}_2\text{O)} \rightarrow \text{R(OCH}_2\text{CH}_2\text{)}_n\text{OH} ]
where R is the starting alcohol and n represents the number of ethylene oxide units added.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and catalysts to facilitate the addition of ethylene oxide to the starting alcohol. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines, depending on the reagent used.
科学的研究の応用
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
作用機序
The mechanism of action of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different applications .
類似化合物との比較
Similar Compounds
Octaethylene glycol: 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: A compound with similar structure but different functional groups.
Uniqueness
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is unique due to its specific structure and the presence of multiple ethylene glycol units, which impart distinct chemical properties and applications compared to other similar compounds .
特性
CAS番号 |
921201-74-3 |
|---|---|
分子式 |
C17H36O5 |
分子量 |
320.5 g/mol |
IUPAC名 |
11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecan-1-ol |
InChI |
InChI=1S/C17H36O5/c18-10-8-6-4-2-1-3-5-7-9-12-20-14-16-22-17-15-21-13-11-19/h18-19H,1-17H2 |
InChIキー |
XFMPUBKGGYYOFX-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCO)CCCCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
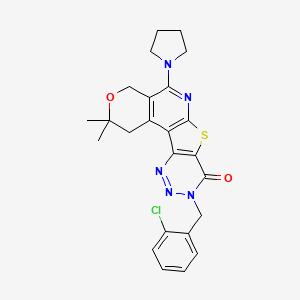
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
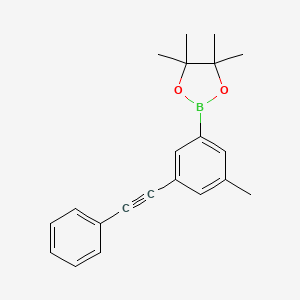
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
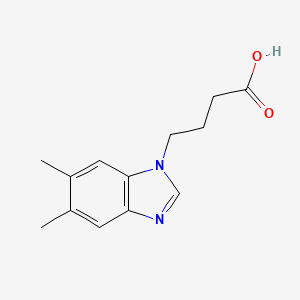
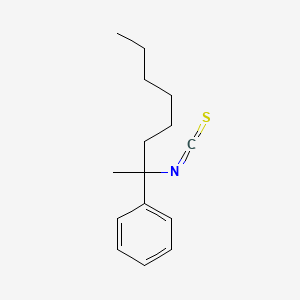
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
